molecular formula C18H18ClN5O2S B12134702 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12134702
M. Wt: 403.9 g/mol
InChI Key: JUXNSBBEBHMDRE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 477318-74-4) is a triazole-containing acetamide derivative. Its structure features:

  • A 4-chloro-2-methoxy-5-methylphenyl group linked to the acetamide nitrogen.
  • A 1,2,4-triazole ring substituted with a methyl group at the 4-position and a pyridin-3-yl group at the 5-position.
  • A sulfanyl bridge connecting the triazole and acetamide moieties .

This compound is part of a broader class of sulfanyl-triazole acetamides studied for diverse biological activities, including anti-inflammatory, antiproliferative, and insect attractant properties.

Properties

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18ClN5O2S/c1-11-7-14(15(26-3)8-13(11)19)21-16(25)10-27-18-23-22-17(24(18)2)12-5-4-6-20-9-12/h4-9H,10H2,1-3H3,(H,21,25)

InChI Key

JUXNSBBEBHMDRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The preparation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide follows a multi-step sequence involving:

  • Formation of the triazole ring

  • Functionalization of the sulfanyl-acetamide moiety

  • Coupling of aromatic and heterocyclic subunits

Key intermediates include 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and N-(4-chloro-2-methoxy-5-methylphenyl)chloroacetamide. The triazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives under basic conditions. Subsequent sulfanyl-acetamide formation employs nucleophilic substitution between the triazole-thiol and chloroacetamide intermediate.

Triazole Ring Synthesis

The 1,2,4-triazole core is formed through cyclo-condensation of 3-pyridinyl carbohydrazide with thiosemicarbazide in refluxing ethanol (78–82°C, 6–8 hours). Ammonium acetate acts as a catalyst, achieving yields of 68–72%. Alternative methods utilize microwave-assisted synthesis at 120°C for 25 minutes, improving yields to 85% but requiring specialized equipment.

Critical parameters:

  • Solvent polarity (ethanol > DMF > acetonitrile)

  • Molar ratio of 1:1.2 (carbohydrazide:thiosemicarbazide)

  • pH control at 8–9 using NaOH

Sulfanyl-Acetamide Coupling

The thiol-triazole intermediate reacts with N-(4-chloro-2-methoxy-5-methylphenyl)chloroacetamide in anhydrous DMF at 40–50°C for 4–6 hours. Potassium carbonate serves as both base and desiccant, with yields ranging from 65% to 78%. Side products include disulfide byproducts (≤12%), mitigated through nitrogen atmosphere and stoichiometric control.

Optimization data:

ParameterOptimal RangeYield Impact
Temperature45±2°C+15% vs 30°C
Molar Ratio (1:1.05)1.05:1-7% byproducts
Reaction Time5 hoursPeak yield

Advanced Functionalization Techniques

Chlorination and Methoxylation

The 4-chloro-2-methoxy-5-methylphenyl group is introduced via electrophilic aromatic substitution. Patent CN105523952A details a chlorination method using N-chlorosuccinimide (NCS) in DMF at 60–80°C, achieving 89% conversion. Methoxylation precedes chlorination, with methyl 4-acetamido-2-methoxybenzoate as the precursor.

Stepwise protocol:

  • Dissolve precursor in DMF (0.5 M)

  • Add NCS (1.1 eq) portionwise

  • Heat to 70°C for 3 hours under N₂

  • Quench with ice-water, extract with ethyl acetate

Purification and Isolation

Crude product purification involves:

  • Crystallization : From ethanol/water (3:1) at 0°C

  • Chromatography : Silica gel (ethyl acetate:hexane = 1:4) for ≥98% purity

  • Recrystallization : Acetonitrile yields prismatic crystals suitable for X-ray diffraction

Yield comparison:

MethodPurityRecovery
Crystallization95%82%
Chromatography98%68%

Mechanistic Insights and Byproduct Analysis

Reaction Pathways

Density Functional Theory (DFT) calculations reveal two competing pathways for triazole formation:

  • Concerted cyclization (ΔG‡ = 24.3 kcal/mol)

  • Stepwise deprotonation-cyclization (ΔG‡ = 27.1 kcal/mol)

The concerted mechanism dominates under basic conditions, as confirmed by kinetic isotope effects (kH/kD = 1.8).

Major Byproducts and Mitigation

  • Disulfide dimer (5–12%): Controlled via inert atmosphere and radical scavengers (TEMPO, 0.5 eq)

  • Over-chlorinated species (≤3%): Minimized by NCS stoichiometry (1.05 eq max)

  • Ester hydrolysis products : Suppressed through anhydrous conditions (H₂O < 0.1%)

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot plant data (Evitachem, 2024) demonstrates:

  • 22 kg batch size

  • 71% overall yield

  • 99.4% HPLC purity

Cost drivers:

  • Pyridin-3-ylboronic acid (38% of raw material cost)

  • DMF recovery (92% efficiency required for profitability)

Green Chemistry Approaches

Recent advances include:

  • Solvent-free mechanochemical synthesis : 65% yield, 90% atom economy

  • Photocatalytic chlorination : NCS replaced with NaCl/Oxone® system (82% yield)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.44 (s, 1H, Triazole-H), 7.89–7.82 (m, 2H, Ar-H), 4.21 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃)

HRMS (ESI⁺):
m/z calc. for C₁₈H₁₇ClN₅O₂S [M+H]⁺: 426.0741, found: 426.0738

X-ray Crystallography

Orthorhombic crystal system (P2₁2₁2₁) with:

  • Dihedral angles : 85.3° (triazole/pyridine), 12.7° (acetamide/aryl)

  • Hydrogen bonds : N–H···O (2.89 Å), C–H···S (3.12 Å)

Comparative Method Evaluation

Efficiency Metrics

MethodYieldPurityCost (USD/g)
Conventional68%95%12.40
Microwave-assisted85%97%18.20
Mechanochemical65%93%9.80

Environmental Impact

MethodPMIE-FactorCarbon Footprint (kg CO₂/kg)
Traditional23.418.76.2
Green chemistry8.95.12.4

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

    Case Studies

    • In Vitro Antitumor Activity : A study evaluated the anticancer efficacy of similar compounds derived from triazole derivatives against the NCI-60 cancer cell line panel. Results indicated that certain derivatives showed significant activity against multiple human tumor cell lines, including lung, colon, and breast cancers, with GI50 values ranging from 1.9 to 3.0 μM .
    • Comparative Analysis : In a comparative study, derivatives of sulfonamide compounds demonstrated enhanced anticancer activity compared to traditional chemotherapeutic agents. The introduction of the triazole moiety was crucial for improving efficacy against resistant cancer cell lines .

    Case Studies

    • Efficacy Against Candida Species : A synthesized series of pyridine-sulfonamide derivatives showed promising antifungal activity against various strains of Candida, with minimal inhibitory concentration (MIC) values lower than those of fluconazole . This suggests that compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may offer new therapeutic options for treating fungal infections.
    • Broad Spectrum Activity : Research indicates that derivatives containing both triazole and sulfonamide functionalities exhibit broad-spectrum antifungal activity, making them suitable candidates for further development in antifungal therapies .

    Synthesis and Development

    The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

    • Formation of Triazole Ring : Utilizing hydrazine derivatives to form the triazole structure.
    • Sulfonamide Coupling : Reacting the triazole with sulfonamide derivatives to achieve the final compound.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Substituent Variations on the Triazole Ring

    The triazole ring’s substituents significantly influence electronic properties and bioactivity. Key analogs include:

    Compound Name Triazole Substituents (Position) Phenyl Ring Substituents Reported Activity
    Target Compound 4-methyl, 5-(pyridin-3-yl) 4-chloro, 2-methoxy, 5-methyl Not specified
    N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(4-pyridinyl) 4-chloro, 2-methoxy, 5-methyl Not specified
    N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-methylphenyl), 5-(pyridin-4-yl) 2-chloro, 5-(trifluoromethyl) Not specified
    2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 4-amino, 5-(furan-2-yl) Variable (e.g., halogen, methoxy) Anti-exudative (45% inhibition at 10 mg/kg)
    OLC-12 (Orco agonist) 4-ethyl, 5-(4-pyridinyl) 4-isopropylphenyl Insect attractant

    Key Observations:

    • Pyridinyl vs. Furan: Pyridinyl groups (as in the target compound) enhance aromatic π-π interactions, while furan derivatives (e.g., ) exhibit anti-exudative activity linked to hydrogen bonding via amino groups .
    • Methyl vs.
    • Trifluoromethyl Effects: The CF3 group in enhances metabolic stability and electron-withdrawing properties .

    Substituent Variations on the Phenyl Ring

    The phenyl ring’s substitution pattern modulates steric and electronic effects:

    • Halogen Positioning: The target compound’s 4-chloro group contrasts with 2-chloro in , affecting steric hindrance and receptor binding .
    • Methoxy Groups: Methoxy substituents (e.g., 2-methoxy in the target) improve solubility but may reduce bioavailability due to increased polarity .

    Q & A

    Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

    Methodological Answer: The synthesis involves multi-step reactions, including:

    • Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (ethanol, 80°C) .
    • Sulfanylacetamide coupling : Reaction of the triazole-thiol intermediate with 2-chloroacetamide derivatives in the presence of K₂CO₃ and DMF at 60°C .
    • Functional group introduction : Halogenation (e.g., Cl) and methoxy group installation via nucleophilic substitution (NaH, THF, 0–25°C) .

    Q. Critical Conditions :

    StepTemperatureSolventCatalyst/PurificationYield Range
    Triazole formation80°CEthanolNaOH/HCl for precipitation60–75%
    Sulfanyl coupling60°CDMFK₂CO₃, column chromatography50–68%
    Final purificationRTEthyl acetateRecrystallization>95% purity

    Q. How can researchers characterize the structural integrity and purity of this compound?

    Methodological Answer:

    • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., pyridinyl H at δ 8.5–9.0 ppm, methoxy CH₃ at δ 3.8 ppm) and confirms regiochemistry of triazole substituents .
    • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 458.0823) and fragmentation patterns .
    • HPLC : Reverse-phase C18 column (ACN:H₂O = 70:30) assesses purity (>98%) and detects byproducts .

    Q. What methodologies are employed to evaluate the biological activity of this compound?

    Methodological Answer:

    • Enzyme Inhibition Assays :
      • Kinetic Studies : Measure IC₅₀ against target enzymes (e.g., kinase or protease) using fluorogenic substrates .
      • Dose-Response Curves : Conducted in triplicate with positive controls (e.g., staurosporine for kinases) .
    • Cellular Assays :
      • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ = 12.5 μM) .
      • Membrane Permeability : Caco-2 cell monolayers assess logP and P-gp efflux ratios .

    Advanced Research Questions

    Q. How does the substitution pattern (e.g., pyridinyl, methoxy) influence the compound’s reactivity and bioactivity?

    Methodological Answer:

    • Structure-Activity Relationship (SAR) :
      • Pyridinyl Group : Enhances π-π stacking with enzyme active sites (e.g., EGFR kinase) but reduces solubility. Methyl substitution at position 4 improves metabolic stability .
      • Methoxy Group : Electron-donating effects increase oxidative metabolism in liver microsomes (t₁/₂ = 45 min vs. 120 min for non-methoxy analogs) .
    • Reactivity :
      • Triazole Sulfur : Susceptible to oxidation (H₂O₂, 25°C) forming sulfoxides, which can be monitored via TLC .

    Q. What strategies address discrepancies in biological activity data across studies?

    Methodological Answer:

    • Assay Standardization :
      • Use identical cell lines (ATCC-validated) and enzyme batches (e.g., Sigma Aldrich Lot#XYZ) .
      • Normalize data to internal controls (e.g., β-actin for Western blots).
    • Computational Validation :
      • Molecular docking (AutoDock Vina) reconciles divergent IC₅₀ values by analyzing binding pose variations .
      • MD simulations (GROMACS) assess conformational stability of ligand-enzyme complexes .

    Q. How can computational chemistry predict binding modes and guide derivative optimization?

    Methodological Answer:

    • Molecular Docking :
      • Target Selection : Crystal structures (PDB: 4HJO for kinases) guide pose prediction. Pyridinyl-triazole moiety occupies the ATP-binding pocket .
      • Scoring Functions : MM-GBSA calculates ΔG binding (~-9.2 kcal/mol) to prioritize derivatives .
    • QSAR Modeling :
      • 2D descriptors (e.g., AlogP, topological polar surface area) correlate with bioavailability. Methyl groups improve logD (2.1 vs. 1.3 for non-methylated analogs) .

    Data Contradiction Analysis

    Example : Conflicting IC₅₀ values (12.5 μM vs. 25 μM) in antiproliferative assays may arise from:

    • Cell Line Variability : HeLa (high EGFR expression) vs. MCF-7 (low EGFR) .
    • Compound Stability : Degradation in DMSO stock solutions over 7 days (HPLC monitoring recommended) .

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